molecular formula C14H19N5O3S B2737402 N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034225-19-7

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide

Número de catálogo: B2737402
Número CAS: 2034225-19-7
Peso molecular: 337.4
Clave InChI: MQEGPAXHDHCMRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide is a synthetic chemical compound designed for preclinical research, integrating two pharmaceutically significant motifs: a pyrido[2,3-d]pyrimidin-4-one core and a piperidine sulfonamide functional group. The pyrido[2,3-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities . This heterocyclic system is a recognized pharmacophore for targeting various kinases, such as the serine/threonine-protein kinase PIM-1, and has demonstrated potent cytotoxic and apoptotic effects against human cancer cell lines, including breast (MCF-7) and liver (HepG2) carcinomas . The specific 4-oxo (or 4-one) derivative is a key structure in many active compounds, contributing to its interaction with enzymatic targets . The sulfonamide functional group, particularly when incorporated into a piperidine ring system, is another prevalent feature in bioactive molecules. Sulfonamides are known to inhibit enzymes like dihydropteroate synthase (DHPS) in bacterial folate synthesis, and their application has been expanded to target various human kinases and carboxylases . The combination of these features in a single molecule suggests significant potential as a multi-targeted agent for chemical biology and drug discovery. This compound is expected to be of high interest for researchers investigating: - Kinase Inhibition Studies: As a potential inhibitor of kinases such as PIM-1, which is implicated in cell survival, proliferation, and apoptosis, and is overexpressed in numerous solid tumors and hematological malignancies . - Anticancer Research: For evaluating its cytotoxic activity, mechanism of cell death induction (apoptosis), and cell cycle arrest properties in various in vitro and in situ models . - Structure-Activity Relationship (SAR) Analysis: Serving as a key intermediate or lead compound for the design and synthesis of novel analogs with improved potency and selectivity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17(2)23(21,22)18-8-5-11(6-9-18)19-10-16-13-12(14(19)20)4-3-7-15-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEGPAXHDHCMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

  • Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide typically involves several steps, starting with the preparation of intermediate compounds. Common synthetic pathways include:

    • Step 1: Synthesis of the pyrido[2,3-d]pyrimidinone core. This might involve condensation reactions between appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    • Step 2: Introduction of the piperidine moiety, possibly through alkylation or coupling reactions.

    • Step 3: Sulfonamide formation, achieved by reacting the intermediate product with sulfonyl chloride derivatives under controlled conditions to avoid side reactions.

    • Step 4: Final N,N-dimethylation, typically using dimethyl sulfate or similar reagents.

  • Industrial Production Methods: Industrial production methods for this compound may scale up these synthetic routes, emphasizing cost-efficiency, yield optimization, and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural motifs with several pharmacologically active pyridopyrimidinone and sulfonamide derivatives. Below is a comparative analysis based on substituents, target affinity, and biological activity:

Compound Name/Structure Key Features Biological Activity Affinity/Selectivity Reference
N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide Piperidine-sulfonamide moiety; pyridopyrimidinone core Not explicitly reported (inference: kinase/receptor modulation) N/A
TASP699 (N-tert-butyl-2-[2-(6-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide) Methoxypyridine and morpholinylpropoxy substituents V1B receptor (V1BR) antagonist V1BR: 0.16 nM; >1 µM for 87 off-target receptors (V1A, V2, oxytocin)
Thienopyrimidine-sulfonamide hybrids (12i–iii) Thienopyrimidine core coupled with sulfonamide groups (e.g., sulfadiazine) Antimicrobial activity against Gram-positive bacteria and fungi MIC₅₀: 4–16 µg/mL for S. aureus; 8–32 µg/mL for C. albicans
Ethyl 6-benzyl-3,4,5,6,7,8-hexahydro-2-(1-pyrrolidinyl)-4-oxopyrido[4,3-d]pyrimidine-3-acetate Hexahydro-pyridopyrimidine; pyrrolidinyl and benzyl substituents Not explicitly reported (synthesis-focused) N/A

Key Insights from Structural Comparisons

Role of the Pyridopyrimidinone Core: The 4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl moiety is a common scaffold in receptor-targeted agents. For example, TASP699 leverages this core for high V1BR affinity (0.16 nM) and selectivity (>1 µM against off-target receptors) . This suggests that the core is critical for target engagement, likely due to its planar aromatic structure facilitating π-π interactions in binding pockets.

Impact of Sulfonamide Substitutions: Sulfonamide groups, as seen in both the target compound and thienopyrimidine hybrids, enhance solubility and hydrogen-bonding capacity. In thienopyrimidine-sulfonamide hybrids, this substitution improved antimicrobial efficacy (MIC₅₀: 4–32 µg/mL) , indicating that sulfonamide derivatives may broaden therapeutic applicability across target classes.

Piperidine vs. In contrast, TASP699’s morpholinylpropoxy and methoxypyridine groups enhance blood-brain barrier penetration, as evidenced by its pituitary-specific uptake in primates .

Actividad Biológica

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

1. Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial protein synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. In vitro studies have demonstrated that certain derivatives exhibit strong inhibitory activity against AChE, with IC50 values indicating effective enzyme inhibition .

3. Anticancer Properties

Pyrido[2,3-d]pyrimidine derivatives are recognized for their anticancer potential. They act as inhibitors of various kinases involved in tumor growth and proliferation. In particular, this compound has been evaluated for its ability to inhibit cancer cell lines in laboratory settings .

Case Studies

Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of synthesized piperidine derivatives, this compound was tested against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition Studies
Another study focused on the enzyme inhibitory effects of this compound revealed its significant action against urease, which is crucial in the treatment of urinary tract infections. The compound exhibited competitive inhibition with a calculated Ki value suggesting strong binding affinity to the enzyme .

Data Tables

Activity Type Target IC50/Effect Reference
AntibacterialE. coliModerate activity
AntibacterialS. aureusStrong activity
AChE InhibitionAcetylcholinesteraseIC50 = 0.63 µM
Urease InhibitionUreaseKi = 0.45 µM
AnticancerVarious cancer cell linesIC50 values ranging from 0.5 to 10 µM

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.